1-氨基乙基膦酸

描述

Synthesis Analysis

1-Aminoethylphosphonic acid and its analogues can be synthesized through several methods. One efficient route involves the use of 1-hexanesulphonic acid sodium salt as a catalyst for the green synthesis of alpha-aminophosphonates under ultrasound irradiation, a solvent-free condition that provides good to excellent yields (Niralwad, Shingate, & Shingare, 2010). Additionally, the synthesis of 1-amino-2-hydroxy- and 2-amino-1-hydroxy-substituted ethylene-1,1-bisphosphonic acids has been achieved, illustrating the versatility of methods to obtain aminophosphonic acids (Griffiths et al., 1997).

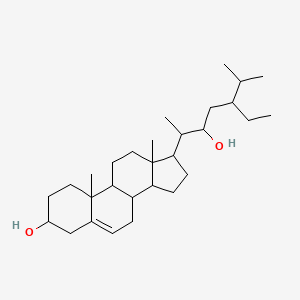

Molecular Structure Analysis

The crystal and molecular structure of aminophosphonic acids, including 1-aminoethylphosphonic acid, reveals that these molecules often exist as zwitterions in solid form. Single-crystal X-ray diffraction methods have determined these structures, showing that molecules are linked by strong hydrogen bonds, forming chains or helix-like structures in some cases (Głowiak & Sawka-Dobrowolska, 1985).

Chemical Reactions and Properties

1-Aminoethylphosphonic acid and its derivatives participate in various chemical reactions, emphasizing their role as structural analogues of amino acids and peptide hydrolysis transition state mimics. Their unique reactivity enables the synthesis of diverse biological and chemically significant compounds. For example, the Ptc-aminophosphonate method allows for the synthesis of structurally diverse 1-aminoalkylphosphonic acids of analytical purity on a scalable level (Kudzin, Kudzin, & Drabowicz, 2011).

Physical Properties Analysis

The physical properties of 1-aminoethylphosphonic acid derivatives have been studied through various analytical techniques, including X-ray diffraction, which provides insights into their crystalline structure and hydrogen bonding characteristics. These studies reveal that the physical properties are significantly influenced by the molecular structure, particularly the hydrogen bonding arrangements and zwitterionic forms (Bogomilova et al., 2012).

Chemical Properties Analysis

The chemical properties of 1-aminoethylphosphonic acid are defined by its ability to form stable bonds and participate in reactions characteristic of both amines and phosphonic acids. This dual functionality allows for its involvement in a wide range of chemical transformations, serving as a versatile building block for synthesizing complex molecules with potential biological activity (Dixon et al., 1991).

科学研究应用

金属和稀土的分离

1-氨基乙基膦酸可用于通过溶剂萃取分离金属和稀土 . 这是因为它能够与这些元素螯合,形成稳定的配合物,这些配合物可以很容易地从混合物中分离出来。

药物化学

1-氨基乙基膦酸中的 N-C-P 分子片段使其成为氨基酸的类似物,其中羧基被膦酸取代 . 这种相似性使其在医疗保健中具有生物学应用,特别是在药物化学中 .

农药和除草剂

1-氨基乙基膦酸用于合成农药和除草剂 . 它的毒性低于其主要来源草甘膦 , 使其成为一种更安全的害虫防治替代品。

水净化系统

该化合物也用于水净化系统 . 由于它能与重金属结合,因此可以有效地去除水中这些有害物质。

有机金属配合物

1-氨基乙基膦酸用于形成有机金属配合物,例如金属有机框架 (MOF) . 这些配合物在气体吸收、质子传导和磁屏蔽方面有应用 .

抗菌剂

已合成并研究了基于 1-氨基乙基膦酸的膦酰二肽和膦酰寡肽作为抗菌剂 . 它们的活性归因于抑制细菌细胞壁的生物合成 .

氨肽酶 N/CD13 抑制剂

已研究了可以从 1-氨基乙基膦酸衍生的新型芳香族 α-氨基烷基膦酸单酯作为氨肽酶 N/CD13 的抑制剂 . 这种酶参与调节各种生理过程,包括细胞增殖、分化和凋亡 .

二烷基烷基膦酸酯的合成

1-氨基乙基膦酸可以在与烷基卤化物反应时转化为相应的二烷基烷基膦酸酯 . 在无溶剂微波辅助条件下,三乙胺的存在促进了该反应 .

未来方向

作用机制

Target of Action

The primary intracellular target of 1-Aminoethylphosphonic acid is alanine racemase (EC 5.1.1.1) . This enzyme plays a crucial role in bacterial cell wall synthesis by converting L-alanine to D-alanine, which is a key component of the peptidoglycan layer in bacterial cell walls .

Mode of Action

1-Aminoethylphosphonic acid interacts with its target, alanine racemase, by reversibly and competitively inhibiting the enzyme in gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa . In gram-positive organisms such as Staphylococcus aureus and Streptococcus faecalis, the inhibition is irreversible and time-dependent . This inhibition disrupts the production of D-alanine, thereby affecting the synthesis of the bacterial cell wall .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting alanine racemase, 1-Aminoethylphosphonic acid prevents the conversion of L-alanine to D-alanine, a critical step in the formation of the peptidoglycan layer of bacterial cell walls . This disruption in the pathway leads to the accumulation of uridine diphosphate-N-acetylmuramyl-tripeptide, a key intermediate in the pathway .

Result of Action

The result of 1-Aminoethylphosphonic acid’s action is the inhibition of bacterial growth . By disrupting the peptidoglycan biosynthesis pathway, the compound prevents the formation of a functional bacterial cell wall, leading to the death of the bacteria .

属性

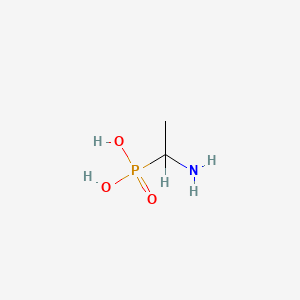

IUPAC Name |

1-aminoethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQSKEDQPSEGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

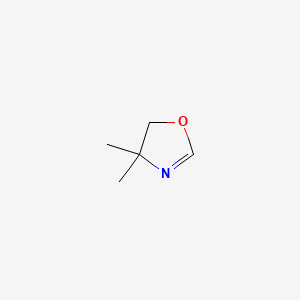

CC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346480 | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | 1-Aminoethylphosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6323-97-3 | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6323-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Aminoethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P74040W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。